(R)-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate
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Overview
Description
®-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a benzyl group, a methylamino group, and a phenylpropanoate moiety, along with a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ®-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate involves several steps. One common method includes the reaction of benzyl bromide with ®-2-(methylamino)-3-phenylpropanoic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-methylbenzenesulfonyl chloride to obtain the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
®-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
®-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
®-Dibenzyl-2-aminosuccinate 4-methylbenzenesulfonate: This compound has a similar structure but differs in the presence of an additional benzyl group.
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: Another related compound with a different functional group arrangement.
The uniqueness of ®-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
(R)-Benzyl 2-(methylamino)-3-phenylpropanoate 4-methylbenzenesulfonate is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H27NO5S
- Molecular Weight : 441.54 g/mol
- CAS Number : 40298-25-7
The compound features a benzyl group and a methylamino moiety, which are crucial for its biological interactions.
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential receptor interactions. Research indicates that similar compounds have shown efficacy in:
- Anticonvulsant Activity : Modulating sodium channels and reducing neuronal excitability .
- Anti-inflammatory Effects : Inhibition of nitric oxide production, which is crucial in inflammatory responses .
Pharmacological Effects
The compound has been evaluated for various pharmacological effects:
Anticonvulsant Activity
A study on structurally related compounds indicated that modifications at the benzylamide site enhanced anticonvulsant activity. The introduction of electron-withdrawing groups improved efficacy significantly, with some derivatives showing an ED50 comparable to established drugs like phenytoin .
Anti-inflammatory Studies
Research focusing on thiazolidinedione derivatives has highlighted the importance of similar structural motifs in modulating inflammatory pathways. The ability to inhibit nitric oxide production suggests a potential therapeutic role in conditions characterized by excessive inflammation .
Properties
IUPAC Name |
benzyl 2-(methylamino)-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJZSODAYRPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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